molecular formula C22H19ClN2O3 B12112252 N-(4-chlorophenyl)-2,5-dioxo-7-phenyl-1,2,3,4,5,6,7,8-octahydroquinoline-4-carboxamide

N-(4-chlorophenyl)-2,5-dioxo-7-phenyl-1,2,3,4,5,6,7,8-octahydroquinoline-4-carboxamide

Cat. No.: B12112252
M. Wt: 394.8 g/mol
InChI Key: KEUXLWIQTBTHBJ-UHFFFAOYSA-N
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Description

4-Chloroacetanilide , is a chemical compound with the following structural formula:

C8H8ClNO\text{C}_8\text{H}_8\text{ClNO} C8​H8​ClNO

It belongs to the class of acetanilides and exhibits interesting properties due to its aromatic and heterocyclic structure. Let’s explore its preparation methods, chemical reactions, applications, mechanism of action, and comparisons with similar compounds.

Preparation Methods

Synthetic Routes::

    Acylation of Aniline:
    • The compound can be synthesized by acylating aniline with acetyl chloride or acetic anhydride in the presence of a base (such as pyridine).
    • The reaction proceeds as follows:

      C6H5NH2+CH3COClC6H5NHCOCH3+HCl\text{C}_6\text{H}_5\text{NH}_2 + \text{CH}_3\text{COCl} \rightarrow \text{C}_6\text{H}_5\text{NHCOCH}_3 + \text{HCl} C6​H5​NH2​+CH3​COCl→C6​H5​NHCOCH3​+HCl

    Industrial Production:

Chemical Reactions Analysis

Reactions::

Common Reagents and Conditions::

    Acylation: Acetyl chloride, acetic anhydride, base (e.g., pyridine).

    Reduction: Hydrogen gas (catalyzed by palladium on carbon), sodium borohydride.

    Substitution: Halogens (e.g., bromine, iodine).

Scientific Research Applications

Chemical Properties and Structure

The compound has the following chemical characteristics:

  • Molecular Formula : C22H19ClN2O3
  • CAS Number : 879617-17-1

The structure features a quinoline backbone with multiple functional groups that enhance its biological activity.

Antimicrobial Activity

Research has shown that derivatives of quinoline compounds exhibit notable antimicrobial properties. For instance, studies have indicated that similar compounds can effectively inhibit the growth of various bacteria and fungi. The presence of electron-withdrawing groups in the structure is often correlated with increased antimicrobial activity.

A study involving related compounds demonstrated significant activity against pathogens such as Mycobacterium smegmatis and Pseudomonas aeruginosa, suggesting that N-(4-chlorophenyl)-2,5-dioxo-7-phenyl-1,2,3,4,5,6,7,8-octahydroquinoline-4-carboxamide could possess similar efficacy against resistant strains .

Anticancer Potential

This compound is being investigated for its anticancer properties. Molecular docking studies indicate that this compound can interact with key enzymes involved in cancer cell proliferation. For example:

  • Compounds with similar structures have shown antiproliferative activity against human colorectal adenocarcinoma cell lines.
  • Induced-fit docking studies suggest effective binding to PI3Kαs (phosphoinositide 3-kinases), which are crucial in cancer signaling pathways .

Synthesis and Characterization

The synthesis of this compound typically involves multi-step reactions starting from readily available precursors. Characterization techniques such as NMR (Nuclear Magnetic Resonance) and HRMS (High Resolution Mass Spectrometry) are employed to confirm the structure and purity of the synthesized compound.

Case Study 1: Antimicrobial Screening

A series of related quinoline derivatives were synthesized and screened for antimicrobial activity. The study found that certain derivatives exhibited minimum inhibitory concentrations (MIC) as low as 6.25 µg/ml against Mycobacterium smegmatis, indicating their potential as new antimicrobial agents .

Case Study 2: Anticancer Activity Assessment

In another investigation focused on anticancer properties, derivatives similar to this compound were tested against various cancer cell lines. The results showed promising IC50 values indicating effective antiproliferative actions against colon carcinoma cells .

Mechanism of Action

  • The exact mechanism of action is context-dependent and may vary based on specific applications.
  • Potential molecular targets and pathways need further exploration.

Comparison with Similar Compounds

    Similar Compounds:

Properties

Molecular Formula

C22H19ClN2O3

Molecular Weight

394.8 g/mol

IUPAC Name

N-(4-chlorophenyl)-2,5-dioxo-7-phenyl-1,3,4,6,7,8-hexahydroquinoline-4-carboxamide

InChI

InChI=1S/C22H19ClN2O3/c23-15-6-8-16(9-7-15)24-22(28)17-12-20(27)25-18-10-14(11-19(26)21(17)18)13-4-2-1-3-5-13/h1-9,14,17H,10-12H2,(H,24,28)(H,25,27)

InChI Key

KEUXLWIQTBTHBJ-UHFFFAOYSA-N

Canonical SMILES

C1C(CC(=O)C2=C1NC(=O)CC2C(=O)NC3=CC=C(C=C3)Cl)C4=CC=CC=C4

Origin of Product

United States

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